molecular formula C22H24ClNO3 B11651830 ethyl [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate

ethyl [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate

Cat. No.: B11651830
M. Wt: 385.9 g/mol
InChI Key: XYAYKDXUNTYDTC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is a dihydroquinoline-derived ester featuring a 4-chlorophenyl substituent at the 4-position of the heterocyclic ring and an ethyl oxoacetate moiety at the 1-position. Its molecular formula is C22H24ClNO3 (molecular weight: ~409.89 g/mol), with CAS numbers 1374509-57-5 and 351223-90-0 referenced in different sources . The compound’s structure is characterized by:

  • A 3,4-dihydroquinoline core with 2,2,4-trimethyl substitution.
  • A 4-chlorophenyl group at the 4-position.
  • An ethyl oxoacetate ester at the 1-position.

This compound is primarily utilized in synthetic chemistry and materials science, though pharmacological data remain unreported in the available literature .

Properties

Molecular Formula

C22H24ClNO3

Molecular Weight

385.9 g/mol

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoacetate

InChI

InChI=1S/C22H24ClNO3/c1-5-27-20(26)19(25)24-18-9-7-6-8-17(18)22(4,14-21(24,2)3)15-10-12-16(23)13-11-15/h6-13H,5,14H2,1-4H3

InChI Key

XYAYKDXUNTYDTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Esterification: The final step involves esterification, where the quinoline derivative is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

Medicinally, quinoline derivatives are known for their antimalarial and anticancer properties. Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate could be explored for similar therapeutic applications, particularly in drug design and development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include derivatives with variations in substituents, stereochemistry, or functional groups (Table 1).

Table 1: Key Structural Analogues

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features References
Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate C21H22ClNO3 2,4-Dimethyl (vs. 2,2,4-trimethyl) 378.86 Reduced steric hindrance at the 2-position
Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate C22H25NO3 4-Phenyl (vs. 4-chlorophenyl) 351.44 Lack of electron-withdrawing Cl substituent
4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone C26H25ClN2O3 Methanone group (vs. oxoacetate) 448.95 Enhanced lipophilicity (logP: 6.475)
2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione C22H22N2O3 Isoindole-dione substituent 362.43 Increased hydrogen-bond acceptors (PSA: 47.13 Ų)

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to phenyl-substituted analogues (e.g., logP of phenyl analogue: ~4.5 vs. estimated ~5.5 for chlorophenyl) .
  • Solubility: Limited data exist, but the oxoacetate ester may improve aqueous solubility compared to methanone or isoindole-dione analogues .

Key Research Findings and Limitations

Discrepancies in Literature

  • Conflicting CAS numbers (e.g., 1374509-57-5 vs. 351223-90-0) arise from variations in substituent positions or nomenclature .

Biological Activity

Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H34ClNO5
  • Molecular Weight : 524 g/mol
  • IUPAC Name : Ethyl 4-(4-chlorophenyl)-3,4-dihydro-2,4-dimethyl-α-oxo-1(2H)-quinolineacetate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, facilitating cellular membrane penetration. The quinoline moiety is known for its ability to interact with multiple receptors and enzymes, potentially leading to various pharmacological effects.

Biological Activities

  • Antimicrobial Activity : Studies have shown that compounds similar to ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
  • Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate may possess similar properties due to its structural similarities .
  • Anticancer Research : In vitro studies reported in Cancer Letters indicated that quinoline derivatives could inhibit the growth of breast cancer cells through cell cycle arrest and apoptosis induction. Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate's structure suggests it might have comparable effects .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerInduction of apoptosis in cancer cellsCancer Letters
Anti-inflammatoryReduction in cytokine productionPharmacology Reports

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